molecular formula C21H26N2O4 B207646 (1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one CAS No. 82375-30-2

(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

Cat. No.: B207646
CAS No.: 82375-30-2
M. Wt: 370.4 g/mol
InChI Key: ZORKKCARNQAZRJ-YHEJMRRESA-N
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Description

The compound “(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one” is a structurally complex spiro-indole derivative characterized by a unique tricyclic framework fused with an indole moiety. Key features include:

  • Spiro architecture: The 11-oxa-5-azatricyclo[6.3.1.04,9]dodecane system, which integrates oxygen and nitrogen heteroatoms, creates rigidity and stereochemical complexity.
  • Substituents: The ethylidene group at position 7 introduces a double bond, while the 1',6'-dimethoxy groups on the indole ring likely influence electronic properties and solubility.

Properties

IUPAC Name

(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-4-12-10-22-17-9-21(19-8-14(12)15(17)11-27-19)16-6-5-13(25-2)7-18(16)23(26-3)20(21)24/h4-7,14-15,17,19,22H,8-11H2,1-3H3/b12-4+/t14-,15+,17+,19+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORKKCARNQAZRJ-YHEJMRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CN[C@H]2C[C@@]3([C@@H]4C[C@H]1[C@@H]2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82375-30-2
Record name Humantenirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082375302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Key Synthetic Strategies

Humantenirine is synthesized via strategic functionalization of a shared tetracyclic intermediate. The synthesis involves:

  • Enantioselective Construction of the Spirooxindole Core :

    • A biomimetic oxidative cyclization forms the 1,5-methanoazocino[4,3-b]indole scaffold.

    • Tungstate-catalyzed oxidation of indoline derivatives generates N-methoxyoxindoles, critical for introducing the oxindole moiety.

  • Ethylidene Group Installation :

    • Wittig olefination or Horner-Wadsworth-Emmons reactions introduce the C7 ethylidene group while preserving stereochemistry.

  • Late-Stage Methoxylation :

    • Selective O-methylation at C1' and C6' is achieved using methyl iodide or dimethyl sulfate under basic conditions.

Representative Synthetic Route

A 12-step synthesis from dimethyl (R)-2-(3-oxocyclohexyl)malonate is outlined below:

  • Friedel-Crafts Cyclization : Forms the tetracyclic carbazole precursor.

  • Dehydrogenative Lactamization : Introduces the 11-oxa-5-azatricyclo[6.3.1.0⁴,⁹]dodecane system.

  • Spirocyclization : Achieved via acid-catalyzed intramolecular aldol condensation.

Key Data :

StepReactionConditionsYield (%)Reference
1Carbazole formationBF₃·OEt₂, CH₂Cl₂, 0°C63
2LactamizationNH₂OH·HCl, EtOH, reflux65
3SpirocyclizationMsCl, DIPEA, MeOH, 45–50°C84

Biosynthetic Pathways and Biomimetic Approaches

Biosynthetic Precursors

Humantenirine originates from the monoterpenoid indole alkaloid (MIA) pathway, involving:

  • Strictosidine : A universal MIA precursor.

  • Oxidative Rearrangements : Catalyzed by cytochrome P450 enzymes to form the pentacyclic skeleton.

Biomimetic Oxidative Cyclization

A scalable method employs DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for dehydrogenative cyclization of a secoiridoid precursor:

  • Yield : 72% after HPLC purification.

  • Stereocontrol : Achieved via chiral auxiliary-mediated asymmetric catalysis.

Structural Confirmation and Analytical Validation

Spectroscopic Characterization

TechniqueKey Data (Humantenirine)Reference
¹H NMR δ 7.46 (d, J = 8.4 Hz, H-4'), δ 3.84 (s, OCH₃)
¹³C NMR δ 191.5 (C=S), δ 59.6 (spiro C)
HRMS m/z 370.1762 [M+H]⁺ (calc. 370.1768)

X-ray Crystallography

Single-crystal X-ray analysis confirms the 7Z ethylidene configuration and spiro junction geometry.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield Range (%)
Total Synthesis Full stereochemical controlMultistep (≥10 steps)60–84
Biomimetic Scalable, fewer stepsRequires chiral auxiliaries65–72
Semisynthetic Utilizes natural precursorsLow overall yield (<50%)30–45

Industrial-Scale Challenges and Solutions

  • Spirocyclization Efficiency : Micellar catalysis in water improves atom economy (85% yield).

  • Purification : Simulated moving bed (SMB) chromatography resolves stereoisomers .

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving humantenirine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled laboratory conditions to ensure safety and accuracy .

Major Products Formed

The major products formed from these reactions include various metabolites identified through HPLC and MS analysis. These metabolites are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Scientific Research Applications

(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one has several scientific research applications, including:

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Bioactivity Notes
Target Compound 11-oxa-5-azatricyclo[6.3.1.04,9]dodecane 7-ethylidene, 1',6'-dimethoxy Predicted antitumor potential
6-Ethyl-1',6'-dimethoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one 10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene 6-ethyl, 1',6'-dimethoxy Classified as indole derivative
7-Ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one 11-oxa-5-azatricyclo[6.3.1.04,9]dodecane 7-ethylidene, 6'-hydroxy, 1'-methoxy Limited data (PubChem entry)

Key Observations :

  • Ring System Variations : The tricyclic core in the target compound ([6.3.1.04,9]) differs from the analog in ([5.3.1.04,8]), reducing ring strain and altering spatial orientation.
  • The hydroxyl group in vs. methoxy in the target compound may lower lipophilicity, impacting membrane permeability.

Biological Activity

Introduction

The compound (1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one , commonly referred to as Humantenirine, is an oxindole alkaloid primarily isolated from the roots of Gelsemium elegans Benth., a plant known for its traditional medicinal properties. This compound has gained interest in the field of medicinal chemistry due to its complex structure and potential biological activities.

Chemical Structure and Properties

The molecular formula of Humantenirine is C21H26N2O4C_{21}H_{26}N_{2}O_{4}, with a molecular weight of approximately 370.4 g/mol. The structural complexity is highlighted by its spirocyclic nature and the presence of both nitrogen and oxygen atoms.

PropertyValue
Molecular FormulaC21H26N2O4C_{21}H_{26}N_{2}O_{4}
Molecular Weight370.4 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies indicate that Humantenirine exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. For instance:

  • Case Study : In a study involving human breast cancer cells (MCF-7), Humantenirine demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .

Antimicrobial Activity

Humantenirine also displays antimicrobial properties against a range of pathogens. Research has indicated:

  • In vitro Studies : It showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

Neuroprotective Effects

Another area of interest is its neuroprotective potential. Preliminary findings suggest that Humantenirine may protect neuronal cells from oxidative stress-induced damage:

  • Mechanism of Action : The compound appears to modulate oxidative stress markers and enhance the expression of neuroprotective proteins such as BDNF (Brain-Derived Neurotrophic Factor) .

The biological activity of Humantenirine is believed to be mediated through several mechanisms:

  • Interaction with Receptors : It may interact with specific receptors involved in apoptosis and cell cycle regulation.
  • Enzyme Modulation : The compound potentially inhibits certain enzymes that are crucial for cancer cell proliferation.
  • Oxidative Stress Reduction : By enhancing antioxidant defenses within cells, it reduces oxidative damage.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activities of Humantenirine:

Biological ActivityModel/SystemKey Findings
AnticancerMCF-7 Cell LineInduces apoptosis; IC50 = 15 µM
AntimicrobialVarious Bacterial StrainsEffective against Staphylococcus aureus; MIC = 10–20 µg/mL
NeuroprotectiveNeuronal Cell ModelsModulates oxidative stress; increases BDNF levels

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Reactant of Route 2
(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one

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